Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate
Description
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to an oxazole ring, which is further connected to a 5-methylisoxazole carboxamide group.
Properties
IUPAC Name |
methyl 4-[[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-oxazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c1-9-7-12(21-27-9)14(22)20-17-19-13(8-26-17)15(23)18-11-5-3-10(4-6-11)16(24)25-2/h3-8H,1-2H3,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFQBUWPEUYFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of intermediate compounds using reagents such as hydroxylamine hydrochloride (NH₂OH·HCl) in methanolic conditions to form the isoxazole ring . Subsequent reactions with hydrazine hydrate in refluxing methanol can yield the desired oxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOCH₃ in methanol at room temperature.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole-Benzoate Linkages
a) 2-Oxopropyl 4-(5-Methyl-3-phenylisoxazole-4-carboxamido)benzoate (SI3)
- Core Structure : Benzoate ester linked to a 5-methyl-3-phenylisoxazole via a 2-oxopropyl group.
- Synthesis: Coupling of 4-(5-methyl-3-phenylisoxazole-4-carboxamido)benzoic acid with hydroxyacetone using HBTU/DIPEA in DMF, followed by recrystallization from methanol (72% yield).
- Key Data : White solid with confirmed purity via NMR and MS.
b) 3-Cyanopropyl 4-(5-Methyl-3-phenylisoxazole-4-carboxamido)benzoate (10b)
- Core Structure: Benzoate ester linked to the same isoxazole via a 3-cyanopropyl group.
- Synthesis : Reaction of 4-(5-methyl-3-phenylisoxazole-4-carboxamido)benzoic acid with bromobutanenitrile and K₂CO₃ in DMF, recrystallized from MeOH/H₂O.
- Key Data : Structural confirmation via NMR and MS.
Comparison with Target Compound: The target compound replaces the alkyl ester linkages (2-oxopropyl or 3-cyanopropyl) in SI3 and 10b with an oxazole ring. This difference likely enhances aromatic stacking interactions and reduces conformational flexibility, which could influence solubility and binding affinity in biological systems.
Quinoline-Piperazine-Benzoate Derivatives (C1–C7)
These compounds (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline-piperazine backbone linked to a benzoate ester.
- Synthesis : Crystallization from ethyl acetate, yielding yellow/white solids.
- Key Data : Characterized via ¹H NMR and HRMS. Substituents include halogens (Br, Cl, F), methoxy, and trifluoromethyl groups.
Comparison with Target Compound: The quinoline-piperazine core in C1–C7 introduces bulkier aromatic systems compared to the target’s oxazole-isoxazole framework. Substituents like halogens may enhance lipophilicity, whereas the target’s heterocyclic amide linkages could improve hydrogen-bonding capacity.
Isoxazolo-Quinolinone Derivatives (4p–4t)
Examples include Methyl-4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydroisoxazolo[5,4-b]quinolin-4-yl)benzoate (4p) and 7-(4-Chlorophenyl)-3-methyl-4-phenyl-4,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(6H)-one (4s).
- Core Structure: Fused isoxazolo-quinolinone systems with benzoate esters.
- Synthesis : Multicomponent heterocyclizations, confirmed via NMR, MS, and elemental analysis.
Comparison with Target Compound :
The fused bicyclic systems in 4p–4t increase structural rigidity and molecular weight (e.g., 4p: C₂₁H₂₂N₂O₄, MW = 366.4 g/mol) compared to the target’s simpler oxazole-isoxazole linkage. Such differences may impact bioavailability and metabolic stability.
Biological Activity
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following formula:
- Molecular Formula : C17H16N4O5
- Molecular Weight : 356.33 g/mol
This compound features a benzoate moiety linked to an isoxazole derivative, which is known for its diverse biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of isoxazole rings and subsequent carboxamide modifications. The synthetic pathway often includes:
- Formation of the isoxazole ring : Utilizing starting materials such as 5-methylisoxazole-3-carboxylic acid.
- Carboxamide coupling : Reacting the isoxazole derivative with appropriate amines.
- Final esterification : Converting the carboxylic acid to an ester form using methylation techniques.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit notable anticancer properties. For instance, related compounds have shown varying degrees of antiproliferative activity against different cancer cell lines. In particular, modifications to the substituents on the phenyl ring significantly influence biological activity:
- Case Study : A study on similar isoxazole derivatives found that modifying substituents led to a 3- to 9-fold increase in activity against several cancer cell lines, indicating that structural variations can optimize therapeutic efficacy .
The specific mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical pathways in cancer cell proliferation and survival.
Immunomodulatory Effects
Compounds related to this compound have been identified as potent immunomodulators. For example, leflunomide analogs have been shown to modulate immune responses effectively, suggesting potential applications in autoimmune diseases and transplant rejection .
Toxicity Profile
Evaluations of toxicity in normal human cells indicate that many derivatives exhibit low cytotoxicity compared to their effects on tumor cells. For example, certain compounds showed IC50 values greater than 10 μM in peripheral blood lymphocytes, suggesting a favorable therapeutic index for anticancer applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O5 |
| Molecular Weight | 356.33 g/mol |
| Antiproliferative Activity | 3-9 fold increase in activity |
| IC50 in Normal Cells | >10 μM |
| Immunomodulatory Potential | Yes |
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-(2-(5-methylisoxazole-3-carboxamido)oxazole-4-carboxamido)benzoate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via multi-step coupling reactions. A common approach involves:
- Step 1 : Activation of carboxylic acid intermediates (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) using coupling reagents like HBTU ( ) or bromobutanenitrile with K₂CO₃ ( ).
- Step 2 : Amide bond formation between activated intermediates and oxazole/benzoate derivatives. For example, 4-aminobenzoic acid derivatives are coupled with isoxazole-carboxamides in DMF or ethyl acetate, with DIPEA as a base ( ).
Optimization Tips : - Use HBTU for higher coupling efficiency in polar aprotic solvents ( ).
- Monitor reaction progress via TLC and purify via silica gel chromatography or recrystallization (MeOH/H₂O) to improve yield ( ).
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on isoxazole/oxazole rings and ester linkages) ( ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₈N₂O₇ in ) with precision <1 ppm error ( ).
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives ().
Advanced: How can researchers interpret conflicting bioactivity data across structural analogs in SAR studies?
Answer:
Contradictions often arise from subtle structural variations. For example:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) may enhance target binding but reduce solubility.
- Bioassay Conditions : Differences in cell lines or enzyme isoforms (e.g., kinase selectivity assays) can skew results.
Resolution Strategies : - Perform dose-response curves across multiple assays.
- Use computational modeling (e.g., docking studies) to correlate substituent effects with activity ( ).
Advanced: What methodologies are effective for improving metabolic stability of this compound in preclinical studies?
Answer:
- Ester-to-Amide Substitution : Replace the methyl ester with stable amide bonds ( ).
- Deuterium Labeling : Incorporation of deuterium at metabolically labile sites (e.g., methyl groups) can slow hepatic clearance ( ).
- Prodrug Strategies : Use hydroxyl or ketone precursors (e.g., 2-oxopropyl esters in ) to enhance bioavailability.
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Hazard Classification : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) ( ).
- Handling : Use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C for stability ( ).
- Emergency Measures : Immediate decontamination with water and medical consultation for exposure ( ).
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Salt Formation : Convert the free acid to sodium/potassium salts ( ).
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) without disrupting pharmacophore interactions ( ).
Basic: What are the key considerations for designing derivatives to explore structure-activity relationships (SAR)?
Answer:
- Core Modifications : Vary substituents on the isoxazole (5-methyl) and oxazole rings ( ).
- Linker Optimization : Adjust the carboxamido spacer length (e.g., ethyl vs. propyl) to balance flexibility and rigidity ( ).
- Bioisosteres : Replace ester groups with bioisosteric moieties (e.g., tetrazoles) to improve stability ( ).
Advanced: How can crystallography data resolve ambiguities in molecular conformation?
Answer:
- X-ray Diffraction : Determines dihedral angles between aromatic rings (e.g., benzoate and isoxazole planes), critical for understanding π-π stacking in target binding ().
- Thermal Ellipsoids : Identify dynamic disorder in methyl/oxazole groups, guiding force field parameters in MD simulations ( ).
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients ( ).
- Recrystallization : Use MeOH/H₂O (10:1) or ethanol for high-purity crystals ( ).
- HPLC : Reverse-phase C18 columns for analytical purity checks ( ).
Advanced: How can contradictory stability data under varying pH conditions be reconciled?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
